5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
5-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-2,12H,3-4H2 |
InChI Key |
URLOFSHBZBITFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2C1=O)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: The fluorine atom is introduced via nucleophilic substitution using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Cyclization: The final step involves cyclization to form the dihydroquinolinone core, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), organolithium compounds
Major Products Formed:
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinolinone derivatives
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
5-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is primarily utilized as a scaffold for the synthesis of novel pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance bioactivity against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one. The derivatives exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating promising potential for further development into therapeutic agents .
Biological Studies
Antimicrobial Activity
Research has indicated that 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one and its derivatives possess notable antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential role in managing inflammatory diseases .
Material Science
Polymer Composites
In material science, 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one has been explored as an additive in polymer composites to enhance their mechanical properties and thermal stability. Research findings suggest that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress .
Table 1: Biological Activities of 5-Bromo-8-Fluoro-2,3-Dihydroquinolin-4(1H)-one Derivatives
| Activity Type | Assay Method | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15 | |
| Antimicrobial | Disk Diffusion Method | 12 | |
| Anti-inflammatory | ELISA for Cytokines | 20 |
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, resulting in desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
5-Bromo-2,3-Dihydroquinolin-4(1H)-One (CID 71742964)
- Molecular Formula: C₉H₈BrNO
- Its melting point and spectral data (e.g., NMR) would differ due to substituent positioning .
8-Bromo-2,3-Dihydroquinolin-4(1H)-One (CAS 38470-29-0)
- Molecular Formula: C₉H₈BrNO
- Key Differences: The 8-bromo substitution may hinder reactivity in Mannich reactions, as 8-substituted dihydroquinolinones are less reactive than 6-substituted analogs under similar conditions .
8-Bromo-6-Fluoro-2,3-Dihydroquinolin-4(1H)-One (CAS 693261-77-7)
- Molecular Formula: C₉H₇BrFNO
- Substituents : Bromine at position 8, fluorine at position 4.
- Key Differences: The swapped halogen positions (6-F vs.
Functional Group Variants
Bioisostere 56 (Carbon-for-Nitrogen Replacement)
- Structure: A non-planar analog with a carbon replacing the nitrogen in the dihydroquinolinone core.
- Key Differences: The sp³-hybridized carbon reduces planarity, which may impact binding to flat biological targets (e.g., DNA or enzymes). Despite this, compound 56 retains activity comparable to planar dihydroquinolinones, suggesting flexibility in structural design .
5-Bromo-8-Fluoroquinolin-2(1H)-One (CAS 1215767-80-8)
- Structure : Ketone at position 2 instead of 3.
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Halogens: The 5-bromo and 8-fluoro groups increase electrophilicity at the quinolinone core, enhancing susceptibility to nucleophilic attack compared to non-halogenated analogs (e.g., 2-aryl derivatives in ).
- Biological Activity: Dihydroquinolinones with 2-aryl groups (e.g., 2-phenyl derivatives) exhibit antitumor and antimicrobial activities . The target compound’s halogenated structure may improve metabolic stability and target affinity over methoxy- or alkyl-substituted analogs (e.g., compounds 5k and 5l in ).
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
Biological Activity
5-Bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound notable for its unique structural features, which include a bromine atom and a fluorine atom attached to a quinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula: C₉H₇BrFNO
- Molecular Weight: Approximately 232.06 g/mol
- Structural Characteristics: The presence of halogen substituents (bromine and fluorine) enhances the biological activity and pharmacokinetic properties of the compound.
The biological activity of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various disease pathways. Initial studies suggest that the compound may inhibit or modulate these targets, leading to significant alterations in cellular processes.
Antimicrobial Activity
Research indicates that 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one exhibits notable antimicrobial properties. For example, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 4 |
| Klebsiella pneumoniae | 8 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents targeting resistant bacterial strains .
Anticancer Activity
The anticancer potential of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one has also been explored. Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it showed significant cytotoxic effects on Caco-2 (human colorectal carcinoma) cells with an IC50 value indicating potent activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| Caco-2 | 15.26 |
| A549 (Lung carcinoma) | Not significant |
The mechanism underlying this activity may involve the induction of apoptosis or cell cycle arrest .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, preliminary studies suggest that 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, indicating its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one:
- Antibacterial Efficacy : A study compared various quinoline derivatives against E. coli DNA gyrase and topoisomerase IV. The results indicated that compounds with similar structures exhibited varying degrees of potency against these targets, suggesting a structure–activity relationship that could be leveraged for developing more effective antibacterial agents .
- Cytotoxicity Assessment : In another investigation focusing on hybrid compounds containing tetrahydroquinoline moieties, derivatives similar to 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results showed that certain modifications enhanced selectivity and potency against these enzymes .
Q & A
Q. What are the established synthetic routes for 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one?
The synthesis of dihydroquinolinone derivatives typically involves cyclization reactions. For example, 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be synthesized via a pyrrolidine-catalyzed cyclization of 2-aminoacetophenone and aromatic aldehydes in aqueous ethanol, as demonstrated in related compounds . For bromo- and fluoro-substituted variants, halogenated precursors (e.g., 5-bromo-2-fluorophenylacetic acid) may serve as intermediates, with Suzuki-Miyaura coupling or nucleophilic aromatic substitution introducing additional substituents . Key steps include optimizing reaction time, temperature (often 80–100°C), and catalyst loading (e.g., 10 mol% pyrrolidine).
Q. How is the structure of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one validated experimentally?
Structural validation relies on spectroscopic and crystallographic methods:
- NMR : - and -NMR identify proton environments and carbon frameworks. For example, dihydroquinolinones show characteristic peaks for the carbonyl group (~190–200 ppm in -NMR) and aromatic protons .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths, angles, and substituent positions. The compound’s bromo and fluoro substituents will exhibit distinct electron density maps .
Q. What are the key physicochemical properties influencing reactivity?
- Electronic effects : Bromine (electron-withdrawing) and fluorine (electron-withdrawing with ortho-directing properties) alter aromatic ring electrophilicity, affecting substitution patterns.
- Steric effects : The dihydroquinolinone scaffold’s rigid structure may restrict access to reactive sites, requiring tailored catalysts (e.g., bulky ligands for cross-coupling) .
Advanced Research Questions
Q. How do bromo and fluoro substituents impact cyclization efficiency in dihydroquinolinone synthesis?
Bromo groups can slow cyclization due to steric hindrance but enhance regioselectivity by directing electrophilic attack. Fluorine’s electronegativity stabilizes transition states via inductive effects, potentially improving yields. For example, in pyrrolidine-catalyzed reactions, electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) may accelerate imine formation, a critical cyclization precursor . Contrast this with non-halogenated analogs, which require harsher conditions (e.g., strong acids) .
Q. What strategies resolve contradictions in spectral data for dihydroquinolinone derivatives?
Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Mitigation strategies include:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks, distinguishing between isobaric impurities.
- Crystallographic validation : Resolves ambiguous proton assignments, as seen in 1-benzyl-2,3-dihydroquinolin-4(1H)-one, where X-ray data clarified bond connectivity .
Q. How can computational methods enhance the design of dihydroquinolinone-based bioactive compounds?
- DFT calculations : Predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and binding affinities.
- Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). For instance, 2,3-dihydroquinolin-4(1H)-one derivatives have been studied as opioid receptor modulators, where fluorine’s polarity may enhance ligand-receptor hydrogen bonding .
Methodological Considerations
Q. What protocols optimize purity for halogenated dihydroquinolinones?
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients. Halogenated compounds often exhibit higher polarity, requiring adjusted solvent ratios.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals. For light-sensitive brominated derivatives, amber glassware and inert atmospheres prevent degradation .
Q. How are SHELX programs applied in refining dihydroquinolinone crystal structures?
SHELXL refines X-ray data by iteratively adjusting atomic coordinates and displacement parameters. Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
